molecular formula C11H14N2O3S2 B15283446 1-(1,1-dioxidotetrahydro-3-thienyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one

1-(1,1-dioxidotetrahydro-3-thienyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one

Cat. No.: B15283446
M. Wt: 286.4 g/mol
InChI Key: ZFCMTGMGNKJJBW-UHFFFAOYSA-N
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Description

1-(1,1-Dioxidotetrahydro-3-thienyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a thienyl group, a thioxo group, and a cyclopenta[d]pyrimidin-2-one core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-(1,1-dioxidotetrahydro-3-thienyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one involves multiple steps and specific reaction conditions. One common synthetic route involves the cyclization of 3-amino-thiophene-2-carboxamides using a one-carbon source reagent such as formic acid or triethyl orthoformate . The reaction typically requires heating and the presence of a desiccant like calcium chloride to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(1,1-Dioxidotetrahydro-3-thienyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thienyl group in the compound can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include organic solvents like ethanol or toluene, catalysts such as palladium or platinum, and specific temperature and pressure conditions to drive the reactions to completion .

Scientific Research Applications

1-(1,1-Dioxidotetrahydro-3-thienyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(1,1-dioxidotetrahydro-3-thienyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(1,1-Dioxidotetrahydro-3-thienyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse scientific research applications.

Properties

Molecular Formula

C11H14N2O3S2

Molecular Weight

286.4 g/mol

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one

InChI

InChI=1S/C11H14N2O3S2/c14-11-12-10(17)8-2-1-3-9(8)13(11)7-4-5-18(15,16)6-7/h7H,1-6H2,(H,12,14,17)

InChI Key

ZFCMTGMGNKJJBW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N(C(=O)NC2=S)C3CCS(=O)(=O)C3

Origin of Product

United States

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